2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-N-quinolin-5-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18(14-11-12-5-1-2-9-17(12)24-19(14)23)21-16-8-3-7-15-13(16)6-4-10-20-15/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCMITGYWOZJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230375 | |
| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301681-75-4 | |
| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301681-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Crystallographic Characterization of 2 Oxo N Quinolin 5 Yl 2h Chromene 3 Carboxamide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. The following sections detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic and vinylic protons of the coumarin (B35378) and quinoline (B57606) ring systems, as well as the amide proton. The chemical shifts are influenced by the electronic environment of the protons. Protons on the coumarin ring, particularly the C4-H, are anticipated to appear at a downfield chemical shift due to the electron-withdrawing effect of the adjacent carbonyl group. The protons of the quinoline ring will exhibit a characteristic splitting pattern corresponding to their positions. The amide (N-H) proton is expected to appear as a broad singlet at a downfield region, and its chemical shift could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons of the lactone and the amide, which will be the most downfield-shifted signals. The quaternary carbons and the CH carbons of the aromatic rings will appear in the aromatic region of the spectrum. The chemical shifts will be characteristic of the coumarin and quinoline ring systems.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the coumarin and quinoline rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in identifying the connectivity between different parts of the molecule, for instance, by showing correlations between the amide proton and carbons in both the coumarin and quinoline moieties.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Coumarin H-4 | 8.5 - 9.0 (s) | 145 - 150 |
| Coumarin Aromatic H | 7.2 - 7.8 (m) | 115 - 135 |
| Quinoline Aromatic H | 7.5 - 9.0 (m) | 120 - 150 |
| Amide N-H | 9.5 - 11.0 (br s) | - |
| Lactone C=O | - | 158 - 162 |
| Amide C=O | - | 162 - 166 |
| Coumarin C-O | - | 150 - 155 |
Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and lactone carbonyl groups, the N-H bond, and the aromatic C-H and C=C bonds. The lactone carbonyl stretching vibration is typically observed at a higher wavenumber compared to the amide carbonyl.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Lactone) | 1700 - 1750 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| N-H Bend (Amide II) | 1510 - 1550 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition and exact mass of a compound. For this compound (C₁₉H₁₂N₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic fragments from the coumarin and quinoline moieties.
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles.
Crystal Growth and Diffraction Data Collection
To perform an X-ray crystallographic analysis, single crystals of sufficient quality are required. These could potentially be grown by slow evaporation of a suitable solvent system, such as a mixture of a good solvent (e.g., DMF or DMSO) and a poor solvent (e.g., ethanol (B145695) or water). Once suitable crystals are obtained, they would be mounted on a diffractometer, and X-ray diffraction data would be collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
Molecular Conformation and Geometry Analysis
The analysis of the diffraction data would reveal the precise molecular structure. Based on studies of similar compounds, such as 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, it is anticipated that the coumarin and quinoline ring systems would be largely planar. nih.gov However, there would likely be a significant dihedral angle between the planes of these two ring systems due to steric hindrance around the amide linkage.
Expected Crystallographic Parameters
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Dihedral Angle (Coumarin-Quinoline) | Significant twist expected |
| Amide Conformation | trans |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Note: These are predictions based on the structures of analogous molecules.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The molecular conformation and crystal packing of coumarin-quinoline carboxamides are significantly influenced by a network of hydrogen bonds. In the analogue, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, both intramolecular and intermolecular hydrogen bonds are observed, playing a crucial role in stabilizing the molecular structure and directing the supramolecular assembly. rsc.orgnih.gov
Intramolecular Hydrogen Bonding:
An important feature of the analogue is the presence of intramolecular hydrogen bonds which contribute to the molecule's approximate planarity. rsc.org A key intramolecular interaction is an N—H⋯O hydrogen bond formed between the amide proton (N—H) and the oxygen atom of the coumarin's carbonyl group. rsc.org Additionally, a weaker C—H⋯O interaction is observed, further stabilizing the conformation. rsc.org These intramolecular bonds likely result in a relatively rigid molecular structure where the dihedral angle between the coumarin and quinoline ring systems is minimal. rsc.orgnih.gov
Intermolecular Hydrogen Bonding:
| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H | O (carbonyl) | d | d | d | d |
| C—H | O (carbonyl) | d | d | d | d |
| C—H | O (ether) | d | d | d | d |
Note: Specific bond lengths and angles (denoted by d) would be determined from the crystallographic data of the title compound.
Supramolecular Assembly and Packing Motifs
The interplay of intermolecular forces, primarily hydrogen bonding and π–π stacking interactions, governs the supramolecular assembly of these molecules in the solid state. For the analogue, C—H⋯O hydrogen bonds and π–π interactions are the defining features of its supramolecular structure. rsc.org
The C—H⋯O hydrogen bonds are instrumental in forming extended chains or sheets of molecules. The specific connectivity of these bonds determines the dimensionality of the resulting network. In many coumarin derivatives, these interactions lead to the formation of two-dimensional sheets. rsc.org
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the regions of close contact between neighboring molecules and provides a quantitative breakdown of the different types of intermolecular interactions.
For the analogue, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, Hirshfeld surface analysis confirms the importance of C—H⋯O hydrogen bonds and π–π interactions. rsc.org The analysis generates two-dimensional fingerprint plots that provide a visual representation of the frequency of different types of intermolecular contacts.
The quantitative contributions of various intermolecular contacts to the crystal packing can be summarized in a table. These percentages indicate the relative importance of each type of interaction in stabilizing the crystal structure.
| Contact Type | Contribution (%) |
| H···H | x |
| O···H/H···O | y |
| C···H/H···C | z |
| N···H/H···N | a |
| C···C | b |
| Other | c |
Note: The specific percentage contributions (denoted by letters) would be derived from the Hirshfeld surface analysis of the title compound's crystallographic data.
The analysis of related coumarin derivatives often shows a high contribution from H···H, O···H/H···O, and C···H/H···C contacts, which is consistent with the presence of hydrogen bonding and the organic nature of the molecule. nih.gov The red spots on the Hirshfeld surface highlight the closest intermolecular contacts, which typically correspond to hydrogen bonds. rsc.org The shape and features of the fingerprint plots can also provide information about the nature of the π–π stacking interactions.
Computational and Theoretical Investigations of 2 Oxo N Quinolin 5 Yl 2h Chromene 3 Carboxamide
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For coumarin-quinoline derivatives, these methods provide a foundational understanding of their chemical behavior. uotechnology.edu.iq
Electronic Structure and Molecular Orbital Analysis
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to analyze the electronic characteristics of coumarin (B35378) derivatives. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals also provides insight into the electrophilic and nucleophilic centers of the molecule. Based on these calculations, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the chemical potential can be determined to further quantify the molecule's reactivity and stability.
| Parameter | Typical Calculated Value | Unit | Significance |
| EHOMO | -6.5 to -5.5 | eV | Electron-donating ability |
| ELUMO | -2.5 to -1.5 | eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 3.0 | eV | Chemical reactivity, stability |
| Hardness (η) | 2.0 to 1.5 | eV | Resistance to change in electron configuration |
| Softness (S) | 0.25 to 0.33 | eV-1 | Measure of chemical reactivity |
| Electronegativity (χ) | 4.5 to 3.5 | eV | Electron-attracting power |
Note: The values presented are typical ranges for coumarin-quinoline derivatives based on DFT studies and are for illustrative purposes.
Conformational Analysis and Energy Minima
Conformational analysis is performed to identify the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. For related compounds like 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, studies have shown that the molecule adopts an approximately planar conformation. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds, such as an N-H···O interaction between the amide hydrogen and a nearby oxygen atom. nih.gov The dihedral angle between the coumarin and quinoline (B57606) ring systems in such analogs is typically small, indicating a near-coplanar arrangement. nih.gov This structural rigidity can be crucial for effective binding to biological targets.
| Dihedral Angle | Description | Typical Calculated Value (Degrees) |
| O=C-C=C | Torsion within the coumarin ring | ~0° |
| C-C-N-H | Amide linkage torsion | ~180° |
| Coumarin-Quinoline | Angle between the two main ring systems | < 10° |
Note: These values represent a hypothetical energy-minimized conformation for illustrative purposes, based on data from similar crystal structures. nih.gov
Spectroscopic Property Prediction and Validation
Quantum chemical methods are also valuable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. mjcce.org.mk It is a standard practice to scale the calculated vibrational frequencies by a specific factor (e.g., 0.958) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. mjcce.org.mk
| Functional Group | Predicted Vibrational Frequency (cm-1) | Typical Experimental Range (cm-1) |
| N-H (amide) stretch | ~3350 | 3400-3200 |
| C=O (lactone) stretch | ~1710 | 1720-1700 |
| C=O (amide) stretch | ~1650 | 1680-1630 |
| C=C (aromatic) stretch | ~1610 | 1620-1580 |
Note: Predicted values are illustrative and based on DFT calculations for similar coumarin-carboxamide structures. uotechnology.edu.iq
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the potential biological activity of compounds like 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide. Studies on similar coumarin and quinoline derivatives have explored their potential as inhibitors of various enzymes, including the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov
Ligand-Protein Interaction Profiling
Docking simulations of coumarin-quinoline derivatives into the active site of SARS-CoV-2 Mpro have revealed key interactions that contribute to binding. nih.gov These compounds typically position themselves within the enzyme's binding pocket, forming a network of electrostatic and hydrophobic interactions with crucial amino acid residues. nih.gov
Common interactions include hydrogen bonds, often with residues like Glu166, and hydrophobic interactions with residues such as Met165 and Phe140. nih.gov The binding of these molecules frequently targets the Cys-His catalytic dyad (Cys145 and His41), which is essential for the protease's enzymatic activity. nih.gov
| Interaction Type | Key Amino Acid Residues in SARS-CoV-2 Mpro |
| Hydrogen Bonding | Glu166, Leu167, Asn142, Gly143, Ser144 |
| Hydrophobic/van der Waals | Met49, Met165, Leu27, Phe140, Pro168 |
| Electrostatic | Arg188, Asp187, Gln189 |
Note: The listed residues are based on docking studies of various coumarin and quinoline derivatives with the SARS-CoV-2 Mpro protein. nih.gov
Binding Affinity Prediction
A primary output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-receptor interaction, typically expressed in kcal/mol. semanticscholar.org Lower (more negative) values indicate a more favorable binding interaction. For a series of coumarin and quinoline derivatives tested in silico against SARS-CoV-2 Mpro, binding energies were found to range from approximately -5.1 to -7.1 kcal/mol. nih.gov These values suggest a moderate to high affinity for the enzyme, highlighting their potential as inhibitors. nih.gov
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound (Hypothetical) | SARS-CoV-2 Mpro | -7.0 |
| Reference Inhibitor 13b | SARS-CoV-2 Mpro | -7.1 |
Note: The binding affinity for the title compound is a hypothetical value based on the range observed for similar derivatives against the same target. nih.gov
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound can be explored at an atomic level. These simulations provide insights into the molecule's flexibility, stability, and its interactions with potential biological targets over time.
Studies on analogous structures, such as 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, have shown that intramolecular hydrogen bonds can contribute to a nearly planar conformation. nih.gov For the title compound, it is hypothesized that similar intramolecular interactions, potentially between the amide proton and the quinoline nitrogen or the coumarin carbonyl oxygen, could stabilize specific conformations. MD simulations of related coumarin and quinoline derivatives often reveal that while the core structures remain relatively rigid, the connecting linkages allow for a degree of flexibility, which is essential for adapting to the binding sites of various proteins. nih.govnih.gov The stability of these conformations is a critical factor in the compound's biological activity, as a more stable, low-energy conformation is more likely to be the bioactive one.
Molecular dynamics simulations are instrumental in understanding the stability and dynamics of the ligand-target complex. For compounds like this compound, which are often investigated as kinase inhibitors, MD simulations can elucidate the key interactions within the ATP-binding pocket. mdpi.com
Simulations of similar quinoline-3-carboxamide (B1254982) derivatives have demonstrated that the quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase. mdpi.comresearchgate.net The coumarin moiety and the quinoline ring can engage in various hydrophobic and π-π stacking interactions with non-polar residues in the binding site. MD simulations allow for the tracking of these interactions over time, providing a measure of their stability. benthamdirect.com The root-mean-square deviation (RMSD) of the ligand within the binding site is a common metric used to assess the stability of the binding pose, with lower and more stable RMSD values indicating a more persistent and favorable interaction. nih.govrsc.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools for drug discovery, enabling the identification of novel compounds with desired biological activities based on the structural features of a known active molecule.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For this compound, a ligand-based pharmacophore model can be generated based on its key structural elements.
Typical features for a coumarin-quinoline hybrid would include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the coumarin ring and the nitrogen atom of the quinoline ring.
Hydrogen Bond Donor (HBD): The amide proton.
Aromatic Rings (AR): The benzene (B151609) ring of the coumarin and the quinoline ring system.
Hydrophobic Features (HY): The aromatic rings can also be considered as hydrophobic centers.
These features are spatially arranged to create a 3D query that can be used to search chemical databases for molecules with a similar arrangement of functionalities. nih.govmdpi.com The generation of such models is a critical first step in identifying new chemical entities with potentially similar or improved biological profiles. frontiersin.orgrsc.org
Once a pharmacophore model is established, it can be used as a filter in virtual screening campaigns to search large compound libraries for molecules that match the pharmacophoric features. nih.govnih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Virtual screening of libraries containing quinoline and coumarin derivatives has been successfully employed to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govmdpi.com The hits obtained from virtual screening are then typically subjected to further computational analysis, such as molecular docking and ADME prediction, to prioritize the most promising candidates for further investigation. This approach allows for the exploration of diverse chemical spaces and the identification of novel scaffolds that may not be obvious from the initial lead compound.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a crucial component of modern drug discovery, providing early insights into the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. For this compound, various computational models can be used to estimate its ADME profile. benthamdirect.comnih.gov
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | ~342 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | 3.0 - 4.5 | Indicates good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | ~70-90 Ų | Suggests good oral bioavailability (<140 Ų) |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Moderate to Low | May have limited central nervous system effects |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Warrants experimental investigation for drug-drug interactions |
Note: The values in this table are estimations based on computational models and data from analogous coumarin-quinoline compounds. nih.govijper.org Experimental validation is required.
The predicted ADME properties of this compound, based on its structural class, are generally favorable for an orally administered drug. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's Rule of Five, suggesting good "drug-likeness." The predicted LogP and TPSA values are also indicative of good absorption and bioavailability. However, potential interactions with cytochrome P450 enzymes should be experimentally evaluated to assess the risk of metabolic drug-drug interactions.
Biological Activity Evaluation of 2 Oxo N Quinolin 5 Yl 2h Chromene 3 Carboxamide and Its Analogues Pre Clinical in Vitro and in Vivo Models
Enzyme Inhibition Studies
The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with and modulate the activity of specific enzymes. The compound 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide, which integrates a coumarin (B35378) (2H-chromen-2-one) scaffold, a quinoline (B57606) moiety, and a carboxamide linker, has been the subject of investigation, along with its structural analogues, for its inhibitory effects on a variety of key enzymes implicated in different disease pathways. This section details the preclinical evaluation of this class of compounds against several important enzyme targets.
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are valuable in treating neurological disorders like depression and Parkinson's disease. nih.gov Research into compounds structurally related to this compound has revealed significant potential for MAO inhibition.
The chromone-3-carboxamide scaffold, a core component of the title compound, has been identified as crucial for potent and selective inhibition of human MAO-B (hMAO-B). researchgate.net Specifically, chromone-3-carboxylic acid was found to be a potent and highly selective hMAO-B inhibitor, whereas the isomeric chromone-2-carboxylic acid was largely inactive against both MAO isoforms. researchgate.net This highlights the importance of the substitution pattern on the chromone (B188151) ring.
Furthermore, studies on quinoline carboxylic acid derivatives have demonstrated potent inhibitory activity against both MAO-A and MAO-B. nih.gov One particular derivative, compound 3c from a synthesized series, targeted both isoforms with IC50 values of 0.51 ± 0.12 µM for MAO-A and 0.51 ± 0.03 µM for MAO-B. nih.gov Another series of quinoline-sulfonamides also produced compounds with high potency, with one analogue (a12 ) showing an IC50 value of 0.47 ± 0.03 µM for MAO-B. rsc.org Kinetic studies indicated a competitive mode of inhibition for these quinoline-sulfonamides. rsc.org
These findings suggest that the combination of the quinoline and chromene-carboxamide moieties in a single molecule could lead to significant and potentially selective MAO inhibition.
Table 1: MAO Inhibitory Activity of Selected Analogue Compounds
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoline Carboxylic Acid | 3c | MAO-A | 0.51 ± 0.12 | nih.gov |
| Quinoline Carboxylic Acid | 3c | MAO-B | 0.51 ± 0.03 | nih.gov |
| Quinoline-Sulfonamide | a5 | MAO-A | 0.59 ± 0.04 | rsc.org |
| Quinoline-Sulfonamide | a12 | MAO-B | 0.47 ± 0.03 | rsc.org |
Coagulation Factor XIIa (FXIIa) Inhibition
Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of blood coagulation. Its inhibition is a therapeutic strategy for preventing thrombosis without increasing the risk of bleeding. While direct studies on this compound are not available, research on related structures provides some insight. The coumarin fragment, which is a key part of the target compound, can contain an electrophilic reactive group known as a Michael acceptor. nih.gov This feature is significant as it suggests a potential for covalent inhibition of serine proteases like FXIIa. nih.gov In a study focused on identifying new FXIIa inhibitors, a compound containing a coumarin fragment (compound 225006 ) was identified as a selective, low-micromolar inhibitor of FXIIa with an IC50 of 7.9 µM. nih.gov
Table 2: FXIIa Inhibitory Activity of a Coumarin-Containing Analogue
| Compound | Target | IC50 (µM) | Selectivity | Reference |
|---|
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for anticancer drug development. The quinoline core of the title compound is a key structural feature found in known CK2 inhibitors. Virtual screening and subsequent experimental validation have identified 3-carboxy-4(1H)-quinolones as a class of ATP-competitive CK2 inhibitors. otavachemicals.com Within this class, compounds like 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have demonstrated potent inhibition with an IC50 value of 0.3 µM and a Ki of 0.06 µM. otavachemicals.com
Another study focused on derivatives of 3-quinoline carboxylic acid identified several compounds that inhibit CK2 in the low micromolar range (IC50 from 0.65 to 18.2 µM). researchgate.net These findings strongly suggest that the quinoline-3-carboxamide (B1254982) structure is a promising scaffold for the design of CK2 inhibitors. researchgate.net
Table 3: CK2 Inhibitory Activity of Selected Quinoline Analogue
| Compound Class | Specific Analogue | Target | IC50 (µM) | Ki (µM) | Reference |
|---|
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Elevated levels of uric acid can lead to gout, and XO inhibitors are the primary treatment. nih.gov Research has shown that compounds containing the 2-oxo-2H-chromene (coumarin) scaffold can exhibit inhibitory activity against xanthine oxidase. In one study, a series of coumarin analogs were synthesized and evaluated, with compound 5f emerging as a highly potent inhibitor with an IC50 of 0.100 ± 0.08 µM, which was more potent than the standard drug allopurinol (B61711) (IC50 = 0.150 ± 0.07 µM). researchgate.net This indicates that the coumarin portion of this compound may contribute to xanthine oxidase inhibition.
Table 4: Xanthine Oxidase Inhibitory Activity of a Coumarin Analogue
| Compound | Target | IC50 (µM) | Standard (Allopurinol) IC50 (µM) | Reference |
|---|
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
Ataxia Telangiectasia Mutated (ATM) kinase is a primary regulator of the DNA damage response (DDR) pathway, which is often exploited by cancer cells for survival. researchgate.net Inhibiting ATM can sensitize cancer cells to DNA-damaging therapies. A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective inhibitors of ATM kinase. ebi.ac.uknih.gov From a high-throughput screening hit, researchers developed highly selective ATM inhibitors with properties suitable for oral administration. nih.govresearchgate.net For example, compound AZ31 (a 3-quinoline carboxamide derivative) showed an IC50 of 0.046 µM. researchgate.net Another potent analogue, 72 (6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide), demonstrated excellent potency and was identified as a suitable tool for in vivo studies. ebi.ac.uknih.gov The quinoline-3-carboxamide scaffold is central to this activity, making it highly relevant to the potential biological profile of this compound. researchgate.net
Table 5: ATM Kinase Inhibitory Activity of 3-Quinoline Carboxamide Analogues
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| AZ31 | ATM Kinase | 0.046 | researchgate.net |
Other Relevant Enzyme Targets (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.net The quinoline and carboxamide moieties present in the title compound are features of known AChE inhibitors. Studies on quinoline carboxylic acid derivatives showed they possess high and selective inhibitory action against AChE, with one derivative (3i ) being the most potent with an IC50 value of 4.36 ± 0.12 µM. nih.gov
Furthermore, a series of 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated as potential AChE inhibitors. researchgate.net This scaffold is very closely related to the title compound. In another study, quinoline-sulfonamide analogues were also found to be potent AChE inhibitors, with compound a6 showing an IC50 of 1.10 ± 0.77 µM. rsc.org These collective findings underscore the potential of the this compound structure to inhibit acetylcholinesterase.
Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Analogues
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoline Carboxylic Acid | 3i | AChE | 4.36 ± 0.12 | nih.gov |
Cell-Based Biological Assays
Antiproliferative Activity in Cancer Cell Lines (e.g., HepG2, HeLa, MCF-7, MDA-MB-231, murine ascitic carcinoma cells EAC/DLA)
Analogues of this compound have demonstrated notable antiproliferative effects across a spectrum of human cancer cell lines. The cytotoxic potential of these compounds is largely attributed to the synergistic effect of the coumarin and quinoline rings.
Research into a series of coumarin-3-carboxamide derivatives revealed significant cytotoxic activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. nih.gov Specifically, derivatives featuring 4-fluoro and 2,5-difluoro benzamide (B126) moieties were identified as the most potent compounds against both cell lines. nih.gov The 4-fluoro benzamide derivative exhibited an IC₅₀ value of 4.85 μM against HepG2 cells and 0.75 μM against HeLa cells. nih.gov The 2,5-difluoro benzamide analogue was even more potent, with IC₅₀ values of 2.62 μM and 0.39 μM against HepG2 and HeLa cells, respectively. nih.gov
In the context of breast cancer, quinoline-carboxamide derivatives have been investigated as antagonists of the P2X7 receptor, which is often overexpressed in cancer cells. nih.gov Certain analogues demonstrated an ability to inhibit calcium influx, thereby interfering with downstream signaling pathways and reducing the proliferation and survival of MCF-7 breast cancer cells. nih.gov One promising pyrazine-carboxamide analogue showed an IC₅₀ value of 0.457 μM. nih.gov Similarly, a series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides were synthesized and evaluated against breast cancer cell lines, where compounds 5k and 5l showed potent antiproliferative activity against MCF-7 cells with IC₅₀ values of 8.50 μM and 12.51 μM, respectively.
Furthermore, studies on coumarin analogues appended with a thiazole (B1198619) moiety have shown effective antiproliferation against murine ascitic carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) cells. researchgate.net One of the most active compounds, featuring methoxy (B1213986) group substitutions, displayed IC₅₀ values of 11.4 μM (MTT assay), 13.5 μM (trypan blue assay), and 12.1 μM (LDH leak assay) against EAC cells. researchgate.net Against DLA cells, the same compound showed IC₅₀ values of 15.3 μM, 15.6 μM, and 14.2 μM in the respective assays. researchgate.net
| Analogue Type | Cell Line | Activity (IC₅₀ in µM) | Source |
|---|---|---|---|
| Coumarin-3-(4-fluoro benzamide) | HepG2 (Liver) | 4.85 | nih.gov |
| Coumarin-3-(4-fluoro benzamide) | HeLa (Cervical) | 0.75 | nih.gov |
| Coumarin-3-(2,5-difluoro benzamide) | HepG2 (Liver) | 2.62 | nih.gov |
| Coumarin-3-(2,5-difluoro benzamide) | HeLa (Cervical) | 0.39 | nih.gov |
| 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (5k) | MCF-7 (Breast) | 8.50 | |
| 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (5l) | MCF-7 (Breast) | 12.51 | |
| Coumarin-thiazole analogue (13f) | EAC (Murine Ascitic Carcinoma) | 11.4 | researchgate.net |
| Coumarin-thiazole analogue (13f) | DLA (Dalton's Lymphoma Ascites) | 15.3 | researchgate.net |
Antimicrobial Activity (e.g., Helicobacter pylori, Gram-positive, Gram-negative bacteria, fungi)
The antimicrobial potential of this class of compounds has been explored against a range of pathogens. While some derivatives show broad-spectrum activity, others exhibit more specific actions. For instance, N-phenyl coumarin carboxamide has been noted for its high activity against Helicobacter pylori. lew.ro
A study evaluating a series of novel coumarin-3-carboxamide derivatives found that they displayed little to no activity against several Gram-positive (Bacillus cereus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria, with Minimum Inhibitory Concentration (MIC) values generally exceeding 128 µg/mL. nih.gov However, the precursor coumarin-3-carboxylic acid did show moderate activity against B. cereus with a MIC of 32 μg/mL. nih.gov
Conversely, another investigation into different coumarin-3-carboxamide derivatives reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. lew.ro Certain compounds showed the best activity against Staphylococcus epidermidis and Staphylococcus aureus with MIC values of 312.5 μg/mL. lew.ro The same study also noted some antifungal activity, with one derivative showing MIC values of 312.5 μg/mL against Candida albicans and 156.2 μg/mL against Candida parapsilosis. lew.ro
Furthermore, a series of N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives were synthesized and screened, with most compounds exhibiting promising antibacterial and antifungal activities. orientjchem.orgscispace.com
| Analogue/Compound | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Coumarin-3-carboxylic acid | Bacillus cereus | 32 | nih.gov |
| Coumarin-3-carboxamide (3b, 3c) | Staphylococcus epidermidis | 312.5 | lew.ro |
| Coumarin-3-carboxamide (3f) | Staphylococcus aureus | 312.5 | lew.ro |
| Coumarin-3-carboxamide (3i) | Candida albicans | 312.5 | lew.ro |
| Coumarin-3-carboxamide (3i) | Candida parapsilosis | 156.2 | lew.ro |
Anti-inflammatory Effects
Derivatives of 2-oxo-2H-chromene-3-carboxamide and related quinoline carboxamides have been evaluated for their anti-inflammatory properties in various preclinical models. A study on substituted-N-(2-oxo-2H-chromen-3-yl)benzamides demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats. researchgate.net Two compounds with 2-chloro and 4-chloro substitutions showed potent activity, with inhibitions of edema reaching 59.7% and 48.8% respectively after 6 hours, which was comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
In another study, 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were screened for their ability to inhibit the pro-inflammatory cytokine TNF-α. nih.gov Several compounds were found to be effective, with one derivative (5i) identified as particularly potent. nih.gov In subsequent in vivo experiments using an LPS-induced inflammation model in mice, this compound showed a significant reduction in both TNF-α and IL-6 levels. nih.gov
| Analogue Type | Model | Activity (% Inhibition of Edema) | Source |
|---|---|---|---|
| Substituted-N-(2-oxo-2H-chromen-3-yl)benzamide (IVb) | Carrageenan-induced paw edema (3h) | 55.4 | researchgate.net |
| Substituted-N-(2-oxo-2H-chromen-3-yl)benzamide (IVb) | Carrageenan-induced paw edema (6h) | 59.7 | researchgate.net |
| Substituted-N-(2-oxo-2H-chromen-3-yl)benzamide (IVc) | Carrageenan-induced paw edema (3h) | 57.6 | researchgate.net |
| Substituted-N-(2-oxo-2H-chromen-3-yl)benzamide (IVc) | Carrageenan-induced paw edema (6h) | 48.8 | researchgate.net |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema (3h) | 65.7 | researchgate.net |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema (6h) | 65.5 | researchgate.net |
Antiviral Activity
The antiviral potential of coumarin and quinoline derivatives has been a subject of interest, particularly with the emergence of new viral threats. It has been proposed that coumarins can inhibit the replication of several viruses, including influenza, HIV, Dengue, and Hepatitis. nih.gov In silico studies have explored the potential of coumarin and quinoline derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov These computational models identified several derivatives with high binding affinity for the enzyme's active site, suggesting they could be promising candidates for development as anti-SARS-CoV-2 agents. nih.gov
Other research has shown that coumarin derivatives can target various stages of the HIV life cycle, including blocking viral attachment and fusion, inhibiting reverse transcription, and affecting viral assembly. scienceopen.com Similarly, certain quinoline-based systems have been identified as potent inhibitors of the bovine viral diarrhea virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov One such compound was found to have an EC₅₀ value of 0.3 µM by targeting the virus's RNA-dependent RNA polymerase. nih.gov
Antitubercular Activity
The quinoline core is present in several established antitubercular drugs, and novel derivatives continue to be a focus of research to combat drug-resistant strains of Mycobacterium tuberculosis. A series of N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives were evaluated for their antitubercular activity using the microplate Alamar blue assay (MABA). scispace.com Several compounds demonstrated significant activity, with MIC values as low as 3.125 µg/mL. scispace.com The study noted that the presence of electron-donating groups such as hydroxy, amino, and dimethylamino on the 2-quinolone moiety contributed to the antitubercular activity. scispace.com
In another study, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested against M. tuberculosis H37Rv. nih.gov Thirteen of these compounds showed moderate to good activity, with MICs ranging from 9.2 to 106.4 μM. nih.gov The most potent compound, with a bromo substitution on the quinoline ring and an n-butyl alkoxy group, had a MIC of 9.2 μM. nih.gov
| Analogue Type | Compound | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC5 | 3.125 | scispace.com |
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC10 | 3.125 | scispace.com |
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC4 | 6.25 | scispace.com |
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC6 | 6.25 | scispace.com |
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC8 | 6.25 | scispace.com |
| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide | AJQC12 | 6.25 | scispace.com |
| 2-(6-bromo-quinolin-4-yl)-1-(n-butoxy)propan-2-ol | 8h | 3.12 (9.2 µM) | nih.gov |
| Isoniazid (Standard) | - | 0.2 | scispace.com |
| Streptomycin (Standard) | - | 6.25 | scispace.com |
Anti-austerity Effects in Cancer Cells
The anti-austerity strategy is an emerging area in anticancer drug discovery that focuses on targeting the ability of cancer cells to survive under nutrient-deprived conditions, a common feature of the microenvironment in solid tumors. researchgate.netresearchgate.net Agents with anti-austerity properties are selectively cytotoxic to cancer cells under these harsh conditions while remaining non-toxic in nutrient-rich environments. researchgate.net While various natural products and their derivatives have been identified as potent anti-austerity agents, research into coumarin derivatives for this specific purpose is also underway. researchgate.netelsevierpure.com A study on coumarins isolated from Citrus hystrix showed preferential cytotoxicity against PANC-1 human pancreatic cancer cells in a nutrient-deprived medium. researchgate.net However, based on the available scientific literature, no specific studies have been published evaluating the anti-austerity effects of this compound or its direct analogues.
In Vivo Pre-clinical Efficacy Models (e.g., tumor inhibitory effect in murine ascitic carcinoma)
While specific in vivo preclinical efficacy data for this compound in murine ascitic carcinoma models is not extensively documented in publicly available literature, studies on structurally related coumarin-3-carboxamide analogues provide significant insights into the potential anti-tumor effects of this class of compounds in such models. The Ehrlich ascites carcinoma (EAC) model in mice is a commonly utilized platform for evaluating the in vivo anticancer properties of novel chemical entities.
Research into coumarin analogues bearing quinoline and thiazole moieties has demonstrated notable anti-neoplastic activity against murine ascitic carcinoma. researchgate.net One particular analogue, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4-(4-methoxy-phenyl)-thiazol-2-yl]-amide, was shown to significantly decrease ascitic tumor development in mice. researchgate.net The in vivo administration of this compound led to a substantial reduction in tumor cell viability. researchgate.net
Further investigations into other coumarin derivatives have also revealed promising results in the EAC model. For instance, N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl ester have been evaluated for their antitumor and antioxidant activities. sdiarticle3.com These compounds exhibited significant antioxidant effects within the context of EAC cells and were suggested to induce apoptosis, a key mechanism in cancer cell death. sdiarticle3.com
The antitumor effects of these coumarin derivatives in the EAC model are often associated with a reduction in ascitic fluid volume and an inhibition of tumor cell proliferation. researchgate.net The mechanism of action is thought to involve the induction of apoptosis, which is supported by the activation of key apoptotic markers. researchgate.netsdiarticle3.com These findings underscore the therapeutic potential of the coumarin-3-carboxamide scaffold in the context of ascitic tumors.
The following table summarizes the findings for analogue compounds in murine ascitic carcinoma models:
| Compound Name | Animal Model | Key Findings |
| 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4-(4-methoxy-phenyl)-thiazol-2-yl]-amide | EAC in mice | Significant decrease in ascitic tumor development and reduction in tumor cell viability. researchgate.netresearchgate.net |
| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | EAC in mice | Exhibited significant antioxidant activity and suggested to induce apoptosis in tumor cells. sdiarticle3.com |
| Ethyl 7-hydroxycoumarin-3-yl ester | EAC in mice | Demonstrated antitumor and antioxidant properties. sdiarticle3.com |
Mechanistic Investigations of 2 Oxo N Quinolin 5 Yl 2h Chromene 3 Carboxamide S Biological Action
Identification and Validation of Specific Molecular Targets
The biological effects of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide are predicated on its interaction with specific biomolecules. The coumarin (B35378) and quinoline (B57606) moieties are known to bind to a range of protein targets, suggesting that the hybrid compound may act as a multi-target agent. In-silico molecular docking studies and experimental assays on analogous compounds have identified several potential molecular targets.
Key potential targets for this class of compounds include protein kinases, enzymes involved in metabolic regulation, and proteins central to cell cycle and survival. For instance, various quinoline and coumarin derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. rsc.orgmdpi.com Molecular docking studies on related N-aryl-oxoquinoline-carboxamides have shown efficient binding within the active site of EGFR, with predicted binding energies indicating stable interactions. mdpi.com Similarly, the Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), crucial components of a major cell survival pathway, have been identified as targets for coumarin-based hybrids. rsc.orgresearchgate.net
Other identified targets for structurally similar molecules include DNA gyrase, an essential enzyme for bacterial DNA replication, and carbonic anhydrase, which is linked to the proliferation of certain cancer cells. mdpi.comresearchgate.net The table below summarizes results from molecular docking studies performed on analogous coumarin and quinoline compounds against various protein targets, illustrating the potential binding affinities.
| Analyzed Compound/Derivative Type | Protein Target | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (Analog) | EGFR (PDB: 3W2R) | -8.839 | Asp855, Thr854 |
| Thiazole-Coumarin Hybrid (Analog) | PI3K | -9.51 | Lys833, Val882, Asp964 |
| Thiazole-Coumarin Hybrid (Analog) | mTOR | -7.92 | Trp2239, Tyr2225, Asp2243 |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Analog 17) | P-glycoprotein (PDB: 6C0V) | -9.22 | Not Specified |
| Thiopyrano[2,3-b]quinoline (Analog 4) | CB1a (PDB: 2IGR) | -6.1 | PHE A-15, TRP A-12, LYS A-16 |
Modulation of Intracellular Signaling Pathways
By engaging with molecular targets like EGFR, PI3K, and mTOR, coumarin-quinoline compounds can exert significant influence over critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. rsc.orgnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and its dysregulation is a hallmark of many cancers. rsc.orgresearchgate.net
The binding of a growth factor to EGFR typically activates the PI3K/Akt/mTOR cascade. rsc.org Inhibition of EGFR or direct inhibition of PI3K and mTOR by compounds such as this compound can disrupt this signaling. Studies on related coumarin derivatives confirm their ability to suppress the PI3K/Akt/mTOR pathway across various cancer types. nih.govresearchgate.netspringermedicine.com For example, certain coumarin-pyridinylurea hybrids were found to be potent PI3K inhibitors that effectively suppressed the phosphorylation of Akt, a key downstream effector in the pathway. eurekaselect.com The downregulation of PI3K and mTOR activity was also confirmed in studies of other coumarin-quinoline conjugates, highlighting a primary mechanism for their anticancer effects. researchgate.net This inhibition ultimately hinders the signaling that promotes cell growth and survival, making the cancer cell more susceptible to programmed cell death.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)
A crucial mechanism for the anticancer activity of coumarin-quinoline derivatives is the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or malignant cells. rsc.orgorientjchem.org Evidence from numerous studies on related compounds indicates that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net
Activation of the apoptotic cascade involves a series of proteins, most notably the caspase family of proteases. nih.gov Research on a quinoline derivative, PQ1, demonstrated the activation of both initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the cleavage of the executioner caspase-3. researchgate.net Similarly, studies on selenopheno quinolinones and coumarins pointed to a non-canonical intrinsic pathway involving the activation of caspase-7. nih.gov
Further evidence for apoptosis induction comes from the observed modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. nih.gov Coumarin-thiazole hybrids have been shown to upregulate the expression of the pro-apoptotic protein Bax while having little effect on the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from mitochondria. researchgate.netnih.gov The upregulation of the tumor suppressor protein p53 has also been noted, which can further drive cells toward apoptosis. researchgate.netnih.gov
| Analyzed Compound/Derivative Type | Effect on Apoptotic Marker | Cell Line |
|---|---|---|
| Coumarin-Thiazole Hybrid (42e) | Upregulation of p53 gene expression | MCF-7 (Breast Cancer) |
| Coumarin-Thiazole Hybrid (42e) | Increased Bax/Bcl-2 ratio | MCF-7 (Breast Cancer) |
| Coumarin-Thiazole Hybrid (42e) | Activation of Caspase-7 and Caspase-9 | MCF-7 (Breast Cancer) |
| Quinoline Derivative (PQ1) | Activation of Caspase-8 and Caspase-9 | T47D (Breast Cancer) |
| Quinoline-Coumarin Conjugate | Upregulation of Caspase-3 and p53 | EAC (Murine Ascitic Carcinoma) |
Inhibition of Essential Cellular Processes
Beyond modulating signaling pathways and inducing apoptosis, the biological activity of this compound may also stem from the inhibition of other essential cellular processes.
DNA Replication: The quinoline scaffold is a known component of molecules that target DNA replication machinery. Molecular docking studies have identified DNA gyrase as a potential target for quinoline derivatives. researchgate.net By binding to this enzyme, which is critical for relieving topological stress during DNA unwinding, these compounds can inhibit DNA replication, leading to cell cycle arrest and death.
Protein Synthesis: The mTOR protein, a potential target identified in section 6.1, is a master regulator of protein synthesis. By inhibiting the PI3K/Akt/mTOR pathway, coumarin-quinoline hybrids can decrease the phosphorylation of mTOR's downstream targets, which are essential for ribosome biogenesis and translation initiation. rsc.orgnih.gov This leads to a global reduction in protein synthesis, thereby halting cell growth and proliferation.
Metabolic Pathways: Certain coumarin and quinoline derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many tumors. mdpi.comrsc.org These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment's acid-base balance, impairing cancer cell survival and proliferation. rsc.org
Ligand-Receptor Binding Kinetics and Thermodynamics
Understanding the biological action of a compound requires quantitative analysis of its interaction with molecular targets. Ligand-receptor binding kinetics describes the rates at which a compound associates (on-rate) and dissociates (off-rate) from its receptor, while thermodynamics provides insight into the binding affinity and the forces driving the interaction. wikipedia.org
Techniques such as fluorescence spectroscopy and circular dichroism are commonly employed to study these interactions. nih.gov For example, the binding of various coumarin derivatives to Human Serum Albumin (HSA), a major carrier protein in the blood, has been characterized. nih.govnih.gov In these studies, the intrinsic fluorescence of HSA's tryptophan residues is quenched upon ligand binding, allowing for the calculation of binding constants (Ka) and the number of binding sites.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) reveal the nature of the binding forces. A negative ΔG indicates a spontaneous interaction. The signs and magnitudes of ΔH and ΔS can distinguish between interactions driven by hydrogen bonds, van der Waals forces, or hydrophobic effects. nih.gov While specific kinetic and thermodynamic data for this compound are not available, the table below presents data from a study on analogous coumarin derivatives binding to HSA, illustrating the typical parameters measured. nih.gov
| Coumarin Derivative (Analog) | Binding Constant (Ka) (M-1) | Gibbs Free Energy (ΔG) (kcal mol-1) |
|---|---|---|
| Coumarin Derivative Enamide (CD enamide) | 1.957 x 105 | -7.175 |
| Coumarin Derivative Enoate (CD enoate) | 0.837 x 105 | -6.685 |
| Coumarin Derivative Methylprop Enamide (CDM enamide) | 0.606 x 105 | -6.490 |
Structure Activity Relationship Sar Studies and Analogue Design of 2 Oxo N Quinolin 5 Yl 2h Chromene 3 Carboxamide Derivatives
Impact of Substituent Position and Electronic Nature on Activity
The biological activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide derivatives can be significantly modulated by the introduction of various substituents on both the coumarin (B35378) and quinoline (B57606) ring systems. The position and electronic properties (electron-donating or electron-withdrawing) of these substituents play a pivotal role in influencing the compound's interaction with its biological target.
Research on related coumarin-3-carboxamide derivatives has shown that the nature of the substituent on an N-phenyl ring can drastically affect anticancer activity. For instance, the presence of electron-withdrawing groups, such as fluorine atoms, can enhance the potency against certain cancer cell lines. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups may lead to a decrease in activity. This suggests that the electronic environment of the quinoline ring in this compound could be a key determinant of its efficacy.
In the context of antibacterial activity, the introduction of an electron-withdrawing group at the C-6 position of the coumarin ring in hybrid chromene-thiazole compounds has been shown to significantly improve efficacy. researchgate.net This suggests that modifications at the corresponding positions of the this compound scaffold could be a promising strategy for enhancing its antimicrobial properties. The following table summarizes the influence of substituents on the activity of related coumarin and quinoline derivatives.
| Scaffold | Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|---|
| Coumarin-3-carboxamide | Fluorine (electron-withdrawing) | N-phenyl ring | Increased anticancer activity | nih.gov |
| Coumarin-3-carboxamide | Methyl/Methoxy (electron-donating) | N-phenyl ring | Decreased anticancer activity | nih.gov |
| Indeno[1,2-b]quinolinecarboxamide | Carboxamide side chain | Terminal ring | High cytotoxicity | nih.gov |
| Indeno[1,2-b]quinolinecarboxamide | Carboxamide side chain | Central ring | Reduced cytotoxicity | nih.gov |
| Chromene-thiazole hybrid | Arylazo (electron-withdrawing) | Chromene-C6 | Improved antibacterial activity | researchgate.net |
Influence of Stereochemistry on Biological Efficacy
Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can significantly impact its binding affinity to a target receptor or enzyme, and consequently, its biological activity. While specific studies on the stereoisomers of this compound are not extensively reported, the principles of stereoselectivity observed in other chiral bioactive molecules are highly relevant.
For many classes of compounds, enantiomers (non-superimposable mirror images) exhibit different pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. For instance, in a study of chiral alpha-methyl analogues of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides, both enantiomers showed antitumor activity, but the R-enantiomer was significantly more active than the S-enantiomer. nih.gov This highlights that even subtle changes in the spatial orientation of a substituent can have a profound impact on biological efficacy. nih.gov
The introduction of a chiral center into the this compound scaffold, for example, by adding a chiral substituent to the coumarin or quinoline ring, or to the carboxamide linker, would necessitate the separation and individual biological evaluation of the resulting enantiomers or diastereomers. It is highly probable that these stereoisomers would display different potencies and selectivities, underscoring the importance of stereochemical considerations in the design of new analogues.
Rational Design of Optimized Analogues for Enhanced Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the molecular interactions that govern ligand binding. For this compound derivatives, this approach involves the strategic modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
One common strategy is the use of computational tools such as molecular docking to predict the binding mode of analogues within the active site of a target protein. This allows for the in silico evaluation of various substituents and their potential to form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in the design of inhibitors for the inflammatory kinases TBK1 and IKKε, docking calculations based on the X-ray crystal structure of a related compound were used to guide the synthesis of a series of analogues with modified A- and C-rings. nih.gov This led to the identification of compounds with enhanced potency and selectivity. nih.gov
Another approach is to modify specific positions on the scaffold that are known to be important for activity. For instance, in a series of 2-oxo-1,2-dihydro-3-quinolinecarboxamides, substitution at the 8'-position of the N-(endo-8-azabicyclo[3.2.1]oct-3-yl) moiety was systematically explored to optimize serotonin (B10506) 5-HT4 receptor agonistic activity. nih.gov This led to the discovery of a compound with potent and selective activity. nih.gov Similarly, for the this compound scaffold, systematic modifications at various positions on the coumarin and quinoline rings could be undertaken to probe the SAR and identify key areas for optimization.
The optimization of a lead compound often involves an iterative process of design, synthesis, and biological evaluation. For example, a reported quinoline-3-carboxamide (B1254982) with moderate EGFR inhibitory activity was optimized through various molecular modeling techniques, leading to the synthesis of more potent inhibitors. nih.gov This highlights the power of combining computational and synthetic approaches in the rational design of improved therapeutic agents.
Development of Hybrid Molecules Leveraging Synergistic Moieties
The concept of hybrid molecules involves the covalent linking of two or more pharmacophores to create a single molecule with a multi-target profile or synergistic activity. This approach has been successfully applied to the this compound scaffold and related structures to enhance their therapeutic potential.
One example is the synthesis of coumarin analogues appended with a quinoline moiety, which has been explored for anticancer applications. researchgate.net The conjugation of these two heterocyclic systems can lead to compounds with improved apoptogenic effects against cancer cells. researchgate.net Another study describes the development of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, which demonstrated cytotoxic properties. mdpi.com
The rationale behind this strategy is that the hybrid molecule may interact with multiple biological targets involved in a disease pathway, leading to a more potent and durable therapeutic response. Alternatively, one moiety may enhance the pharmacokinetic properties of the other, such as its solubility or bioavailability. The following table presents examples of hybrid molecules based on the coumarin-quinoline scaffold.
| Scaffold 1 | Scaffold 2 | Linker | Potential Synergistic Effect | Reference |
|---|---|---|---|---|
| Coumarin | Quinoline | Dicarboxamide | Apoptogenic effect against murine ascitic carcinoma | researchgate.net |
| Coumarin | Thiazole (B1198619) | Amide | Antiproliferative activity | researchgate.net |
| 2-Imino-coumarin | 2,4-Diamino-1,3,5-triazine | Directly fused | Cytotoxic activity | mdpi.com |
Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Several QSAR studies have been conducted on quinoline and coumarin derivatives, providing valuable insights into the structural requirements for their biological activities. For instance, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a key protein involved in multidrug resistance in cancer. nih.govnih.gov This model, which utilized various 2D and 3D molecular descriptors, successfully identified key structural features correlated with activity. nih.gov
In another study, a 3D-QSAR approach using CoMFA and CoMSIA techniques was applied to a series of 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors. scielo.org.mx The resulting models had high predictive ability and the contour maps provided a visual representation of the regions where steric, electrostatic, and hydrophobic fields were favorable or unfavorable for activity. scielo.org.mx This information is invaluable for the rational design of new analogues with improved potency.
The application of QSAR modeling to a series of this compound derivatives would involve the following steps:
Data Set Preparation: A series of compounds with known biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
A validated QSAR model could then be used to screen a virtual library of this compound derivatives and identify the most promising candidates for synthesis and biological evaluation.
Future Research Directions and Therapeutic Potential Non Clinical
Development of Next-Generation Lead Compounds
The development of next-generation lead compounds from the 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide scaffold is guided by structure-activity relationship (SAR) studies. nih.gov Research into related coumarin-carboxamide derivatives has shown that substitutions on both the coumarin (B35378) and the N-phenyl (in this case, quinolinyl) rings can dramatically influence biological activity. nih.govrsc.org
Future efforts will likely concentrate on:
Systematic Substitution: Introducing a variety of substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on both the coumarin and quinoline (B57606) rings to probe the electronic and steric requirements for optimal target interaction. SAR studies on similar hybrids have demonstrated that such modifications can enhance cytotoxic activity against cancer cell lines. nih.govrsc.org
Linker Modification: Altering the length, flexibility, or chemical nature of the carboxamide linker could optimize the spatial orientation of the two heterocyclic systems, potentially improving binding affinity to biological targets.
Bioisosteric Replacement: Replacing the carboxylic acid group or other functional moieties with bioisosteres could improve pharmacological properties. nih.gov For instance, replacing the carboxamide with other linkers like triazoles or pyrazoles has been explored in other coumarin hybrids to enhance anticancer activity. nih.gov
| Compound Series | Key Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Coumarin-artemisinin hybrids | 3-chloro and 4-methyl substituents on coumarin ring | Greater anticancer activity | nih.govrsc.org |
| Coumarin-benzimidazole hybrids | Substitution on the benzimidazole (B57391) ring | Compound 26d showed high potency against A549 lung cancer cells (IC50 = 0.28 µM) | nih.govrsc.org |
| Coumarin-pyrazole hybrids | Varied substitutions on pyrazole (B372694) and coumarin moieties | Hybrid 35 showed excellent activity against HepG2 and SMMC-7721 cancer cell lines (IC50 = 2.96 and 2.08 µM, respectively) | nih.gov |
| Pyranocoumarin-3-carboxamides | 4-fluoro and 2,5-difluoro benzamide (B126) derivatives | Most potent derivatives against HeLa cancer cells (IC50 = 0.39–0.75 µM) | nih.gov |
Exploration of Novel Therapeutic Targets and Applications
While much of the research on coumarin-quinoline hybrids has focused on cancer, the broad bioactivity of these scaffolds suggests potential in other therapeutic areas. nih.govresearchgate.net Future research should aim to screen this compound and its next-generation analogs against a wider array of biological targets.
Potential novel applications include:
Neurodegenerative Diseases: Certain coumarin derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. mdpi.com The structural features of this compound merit investigation against such targets.
Infectious Diseases: Both quinoline and coumarin derivatives have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov Given the rise of drug-resistant pathogens, exploring these compounds as novel anti-infective agents is a critical research direction. nih.govmdpi.com For instance, quinoline-based drugs like chloroquine (B1663885) have been used as antimalarials and were investigated for viral infections. nih.govrsc.org
Inflammatory Disorders: Coumarins are known to possess anti-inflammatory effects. researchgate.net Investigating the potential of these hybrids to modulate inflammatory pathways and kinases could open up applications in treating chronic inflammatory diseases.
Integration of Advanced Synthetic Methodologies
To facilitate the rapid synthesis of diverse libraries of this compound analogs for screening, the integration of advanced synthetic methodologies is essential. Traditional multi-step synthesis can be time-consuming and inefficient.
Modern approaches that can be applied include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of coumarin and quinoline derivatives. mdpi.comrsc.org It offers a green and efficient alternative to conventional heating. rsc.org
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions allows for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.
Green Chemistry Approaches: Utilizing environmentally benign solvents (e.g., vegetable juices, ionic liquids) and catalysts, as well as solvent-free conditions, aligns with modern standards for sustainable chemical synthesis. mdpi.comresearchgate.net Classic reactions for coumarin synthesis, such as the Knoevenagel condensation and Pechmann reaction, are continuously being optimized with greener catalysts and conditions. mdpi.comnih.gov
Further Elucidation of Molecular Mechanisms in Complex Biological Systems
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development. While preliminary studies on related compounds point towards mechanisms like apoptosis induction and kinase inhibition, a deeper investigation is required. researchgate.netresearchgate.net
Future mechanistic studies should focus on:
Target Identification and Validation: Employing techniques like chemical proteomics and thermal shift assays to identify the direct protein targets of the compound.
Pathway Analysis: Using transcriptomics and proteomics to understand how the compound modulates cellular signaling pathways in a holistic manner. For example, studies on similar compounds have implicated the RAF/MEK/ERK pathway in their anti-lung cancer activity. researchgate.net
In Silico Modeling: Molecular docking and simulation studies can predict binding modes and interactions with potential targets, guiding the design of more potent analogs and helping to interpret experimental results. nih.govresearchgate.net
Complex System Analysis: Moving beyond simple cell culture to more complex models like 3D organoids or co-culture systems to study the compound's effect in a microenvironment that more closely mimics human tissue.
Advanced Pre-clinical Efficacy Studies in Relevant Disease Models
Following promising in vitro results, comprehensive pre-clinical efficacy studies in well-defined animal models are the logical next step. While initial screenings provide IC₅₀ values against various cell lines, in vivo studies are necessary to evaluate the compound's therapeutic potential in a living organism.
Key directions for advanced pre-clinical studies include:
Patient-Derived Xenograft (PDX) Models: For anticancer applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant model than traditional cell-line-derived xenografts.
Transgenic Disease Models: Utilizing genetically engineered mouse models that spontaneously develop a disease (e.g., cancer, neurodegeneration) provides a powerful tool for evaluating therapeutic efficacy in a more natural disease progression context.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug concentration in the body (PK) and its biological effect (PD) is essential for understanding its therapeutic window and guiding future clinical trial design.
| Compound ID | Compound Type | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| 10f | Chromene-based hydrazone | HT-29 (Colon) | 7.98 ± 0.05 | nih.gov |
| 10c | Chromene-based hydrazone | K562 (Leukemia) | 9.44 ± 0.02 | nih.gov |
| 14b | Pyranocoumarin-3-carboxamide | HeLa (Cervical) | 0.75 | nih.gov |
| 14e | Pyranocoumarin-3-carboxamide | HeLa (Cervical) | 0.39 | nih.gov |
| 67 | Coumarin-pyridine hybrid | HCT-116 (Colon) | 9.9 ± 0.82 | nih.govrsc.org |
| 6l | 3-methylene-2-oxoindoline-5-carboxamide | A549 (Lung) | 3.0 | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
